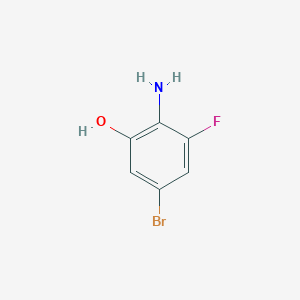

2-Amino-5-bromo-3-fluorophenol

Description

Significance and Context in Contemporary Organic Chemistry

In the realm of contemporary organic chemistry, the strategic placement of multiple functional groups on an aromatic ring is crucial for designing and synthesizing novel compounds with specific properties. 2-Amino-5-bromo-3-fluorophenol serves as a prime example of a versatile building block. The presence of an amino (-NH2), a bromo (-Br), and a fluoro (-F) group, in addition to the hydroxyl (-OH) group of the phenol (B47542), provides multiple reaction sites. This allows for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as cross-coupling reactions. The interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen atoms influences the reactivity and regioselectivity of these transformations, offering chemists precise control over the synthesis of complex target molecules.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The structural motifs present in this compound are frequently found in biologically active compounds. Consequently, it serves as a crucial intermediate in the development of new pharmaceuticals and agrochemicals. lookchem.comontosight.ai The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. reformchem.com The bromine atom provides a handle for introducing further molecular complexity through reactions like the Suzuki-Miyaura cross-coupling.

This compound and its derivatives are utilized in the synthesis of a range of products, including:

Active pharmaceutical ingredients (APIs) smolecule.com

Herbicides, pesticides, and insecticides vivanacl.com

Dyes and pigments vivanacl.com

Structural Characteristics and Chemical Reactivity Overview

The chemical behavior of this compound is dictated by the electronic effects of its substituents. The amino and hydroxyl groups are activating and direct electrophilic aromatic substitution to the ortho and para positions. Conversely, the fluorine and bromine atoms are deactivating yet ortho-, para-directing. This combination of functional groups leads to a nuanced reactivity profile.

Key structural and chemical properties are summarized in the table below:

| Property | Value |

| CAS Number | 186309-73-9 sigmaaldrich.com |

| Molecular Formula | C6H5BrFNO sigmaaldrich.com |

| Molecular Weight | 206.01 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

The reactivity of the compound is characterized by the ability of its functional groups to participate in various reactions:

Amino Group: Can undergo acylation, alkylation, and diazotization.

Hydroxyl Group: Can be converted to ethers or esters.

Bromo Group: Can be displaced or used in metal-catalyzed cross-coupling reactions.

Aromatic Ring: Can undergo further electrophilic substitution, with the position of substitution influenced by the existing groups.

A notable synthetic route to this compound starts from 4-bromo-2-fluoro-6-methoxy-benzenamine hydrobromide. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDCVDYTJPRZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186309-73-9 | |

| Record name | 2-Amino-5-bromo-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Fluorophenol

Established Synthetic Routes and Strategies

Traditional synthetic methods for producing substituted aminophenols often rely on multi-step sequences involving functional group interconversions and classical aromatic substitution reactions. ontosight.ai

Synthesis from Benzenamine, 4-bromo-2-fluoro-6-methoxy-, hydrobromide (1:1)

One documented route to synthesize 2-Amino-5-bromo-3-fluorophenol starts from the precursor Benzenamine, 4-bromo-2-fluoro-6-methoxy-, hydrobromide (1:1). chemicalbook.com This method involves the demethylation of the methoxy (B1213986) group to yield the final phenol (B47542) product. This specific transformation highlights a targeted approach where a readily available, substituted aniline (B41778) derivative is converted to the desired aminophenol in a key final step. chemicalbook.com

Multi-step Synthesis Approaches

More general multi-step syntheses are common for producing complex aromatic compounds like this compound. smolecule.com These strategies often begin with simpler, commercially available precursors. A typical approach may involve the following sequence:

Nitration: Introduction of a nitro group onto an aromatic ring, which acts as a precursor to the amino group.

Halogenation: Introduction of bromine and fluorine atoms at specific positions, guided by the directing effects of existing substituents. This can involve electrophilic bromination using reagents like N-bromosuccinimide (NBS).

Diazotization and Substitution: Conversion of an amino group to a diazonium salt, which can then be substituted. For instance, a common method for synthesizing related compounds involves the diazotization of a nitroaniline derivative in hydrobromic acid, followed by bromination using cuprous bromide.

Reduction: The final step is often the reduction of the nitro group to an amino group, typically achieved through catalytic hydrogenation or with reducing agents like iron powder in an acidic medium.

For example, a related compound, 2-Amino-3-bromo-4-fluorophenol, is synthesized by the diazotization of 3-bromo-4-fluorophenol, followed by the reduction of the resulting diazonium salt to install the amino group.

Yield Optimization in Current Synthetic Protocols

Optimizing reaction yields is a critical aspect of synthetic chemistry. For multi-step syntheses of compounds like this compound, several factors are controlled to maximize the output and purity of the product. In the synthesis of analogous compounds, yields for individual steps like bromination can be around 60%, with deprotection steps reaching 90%. The reduction of a nitro group to an amino group using iron-mediated methods has been reported with yields between 80-85%.

Key optimization strategies include:

Control of Reaction Conditions: Temperature, reaction time, and the rate of reagent addition are carefully managed. For instance, in bromination reactions, maintaining a low temperature (e.g., 0–10°C) can help minimize the formation of di-substituted byproducts.

Catalyst Selection: In catalytic steps like hydrogenation or cross-coupling, the choice of catalyst and ligands is paramount.

Purification Methods: Efficient purification at each stage, often involving recrystallization or column chromatography, is essential to remove impurities that could interfere with subsequent steps and to ensure the final product meets purity standards of over 97%.

Process Scaling: For industrial production, transitioning to continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purity.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high selectivity and efficiency. Palladium-catalyzed reactions are particularly prominent in the synthesis of functionalized aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions utilizing Bromo Precursors

The bromine atom in this compound or its precursors serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. beilstein-journals.org This methodology is crucial for building more complex molecules from a bromo-substituted scaffold. smolecule.com

The Buchwald-Hartwig amination, for example, is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. researchgate.net This can be applied to bromo-aromatic compounds to introduce various amine functionalities. Similarly, the Sonogashira coupling allows for the formation of C-C bonds between aryl halides and terminal alkynes. scirp.org The effectiveness of these reactions often depends on a carefully selected combination of a palladium precursor, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving bromo-aromatic substrates, which are applicable to precursors of this compound.

| Reaction Type | Palladium Catalyst | Ligand | Base | Application | Reference |

| C-N Coupling (Amination) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Coupling of amines with N-substituted 4-bromo-7-azaindole. | beilstein-journals.org |

| C-N Coupling (Amination) | Pd₂(dba)₃ | BINAP | NaOtBu | Coupling of secondary amines with alkenyl bromides. | researchgate.net |

| C-O Coupling (Etherification) | Pd(OAc)₂ | Xantphos | K₂CO₃ | Coupling of phenols with N-substituted 4-bromo-7-azaindole. | beilstein-journals.org |

| C-C Coupling (Sonogashira) | Pd(CF₃COO)₂ | PPh₃ | Et₃N | Coupling of terminal alkynes with 2-amino-3-bromopyridines. | scirp.org |

Chemoselective Functionalization Strategies

In molecules with multiple reactive sites, such as poly-halogenated aromatic compounds, chemoselectivity is key. This involves selectively reacting one functional group while leaving others intact. For precursors to this compound that may contain other halogens, palladium catalysis can be tuned to achieve remarkable chemoselectivity.

Research on the amination of 5-bromo-2-chloro-3-fluoropyridine, a structurally related compound, demonstrates this principle effectively. nih.govresearchgate.net By using a palladium catalyst with the Xantphos ligand, amination occurs exclusively at the C-Br bond, leaving the C-Cl and C-F bonds untouched. nih.govresearchgate.net Interestingly, a reversal of selectivity can be achieved by removing the palladium catalyst and running the reaction under neat conditions, which favors substitution at the C-Cl position. nih.govresearchgate.net This ability to selectively functionalize one halogen over another provides a powerful tool for the strategic synthesis of complex, highly substituted aromatic compounds.

Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgrroij.comroyalsocietypublishing.org These principles advocate for preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. acs.orgroyalsocietypublishing.org

In the context of synthesizing substituted phenols, traditional methods often involve harsh conditions, toxic reagents, and complex ligands. rsc.org Modern approaches seek to overcome these limitations. A prominent green alternative is the ipso-hydroxylation of arylboronic acids. rsc.orgresearchgate.net This method offers a milder route to phenols, utilizing low-toxicity boronic acids and often employing greener solvents like ethanol (B145695). rsc.orgresearchgate.net The oxidant used in this process is typically aqueous hydrogen peroxide, which is environmentally benign as its only byproduct is water. rsc.org

Another key green chemistry strategy is the use of catalysis. royalsocietypublishing.orgresearchgate.net Copper-catalyzed hydroxylation of aryl halides, for example, presents a more economical and less toxic alternative to systems based on precious metals like palladium. cnrsinnovation.com Such catalytic systems can be adapted for industrial-scale production, aligning with goals for greater safety and environmental consideration. cnrsinnovation.com The ideal solvent for these reactions is often water or another easily accessible, non-hazardous solvent, further enhancing the green profile of the synthesis. rroij.comresearchgate.net

The table below compares traditional synthesis parameters with those aligned with green chemistry principles for the synthesis of substituted phenols, a class to which this compound belongs.

| Parameter | Traditional Approach | Green Chemistry Approach | Source(s) |

| Reagents | Stoichiometric, often toxic reagents | Catalytic systems (e.g., Copper, Enzymes), low-toxicity precursors (e.g., Arylboronic acids) | acs.orgrsc.orgcnrsinnovation.com |

| Solvents | Hazardous organic solvents (e.g., Chlorinated solvents) | Safer solvents (e.g., Water, Ethanol) or solvent-less conditions | royalsocietypublishing.orgrsc.orgresearchgate.net |

| Oxidants | Harsh oxidants | Benign oxidants (e.g., H₂O₂, Air) | rsc.orgresearchgate.net |

| Energy Use | High temperatures and pressures | Ambient temperature and pressure where possible | rsc.orgcore.ac.uk |

| Waste | High E-factor (significant waste generated per kg of product) | Low E-factor, high atom economy | acs.org |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. The synthesis of this compound involves key steps like electrophilic aromatic substitution, which are governed by the electronic and steric effects of the substituents on the aromatic ring.

Reaction Mechanism Elucidation of Key Steps

The synthesis of this compound likely proceeds via the controlled halogenation of a substituted aminophenol precursor. The introduction of the bromine atom is a critical step, typically achieved through electrophilic aromatic substitution.

The substituents already present on the phenol ring—the amino (-NH₂), hydroxyl (-OH), and fluorine (-F) groups—direct the position of incoming electrophiles. Both the amino and hydroxyl groups are strong activating groups and are ortho, para-directors. The fluorine atom is a deactivating group but is also an ortho, para-director.

In the electrophilic bromination of a potential precursor like 2-amino-3-fluorophenol, the directing effects of the -OH and -NH₂ groups are dominant. The hydroxyl group strongly directs electrophiles to its ortho and para positions. Similarly, the amino group directs to its available ortho and para positions. The position of bromination to yield the 5-bromo isomer is para to the hydroxyl group and meta to the amino group. This regioselectivity is influenced by the steric hindrance and the combined electronic effects of all substituents. ccspublishing.org.cn Studies on the regioselective bromination of other substituted phenols have shown that the use of specific reagents, like HBr in the presence of a sulfoxide, can favor bromination at the para-position due to steric hindrance effects of intermediate complexes. ccspublishing.org.cn

A possible mechanism for the bromination step is depicted below:

Generation of an electrophilic bromine species (e.g., Br⁺) from a bromine source like N-Bromosuccinimide (NBS) or Br₂. nih.gov

The electron-rich phenol ring attacks the electrophile. The stability of the resulting carbocation intermediate (arenium ion) determines the position of substitution. The most stable intermediate is formed when the positive charge is delocalized effectively by the electron-donating -OH and -NH₂ groups.

A base removes a proton from the carbon atom bonded to the bromine, restoring the aromaticity of the ring and yielding the final product. ccspublishing.org.cn

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges, including cost-effectiveness, safety, process robustness, and environmental impact. cnrsinnovation.commdpi.com For this compound, which serves as a valuable intermediate in the pharmaceutical and agrochemical industries, developing a scalable synthesis is of significant importance. smolecule.com

Routes involving the ipso-hydroxylation of arylboronic acids have demonstrated scalability. rsc.orgresearchgate.net For instance, certain protocols have been successfully scaled up to the gram-scale with very short reaction times and without the need for chromatographic purification, which is a significant advantage for industrial processes. rsc.orgresearchgate.net Similarly, copper-catalyzed hydroxylation methods are considered highly adaptable for industrial production due to the low cost of the catalyst and the use of aqueous reaction media, which addresses both economic and safety concerns. cnrsinnovation.com

The table below outlines key factors that must be considered when scaling up the synthesis of substituted phenols.

| Factor | Laboratory Scale | Industrial Scale | Source(s) |

| Reagent Cost & Availability | High-purity, expensive reagents may be used. | Focus on low-cost, readily available raw materials. | cnrsinnovation.comnih.gov |

| Reaction Time | Longer reaction times are acceptable. | Short reaction cycles are crucial for high throughput. | rsc.orgresearchgate.net |

| Purification | Chromatographic purification is common. | Crystallization, distillation, and extraction are preferred to avoid costly and solvent-intensive chromatography. | rsc.orgresearchgate.net |

| Process Safety | Hazards are managed on a small scale. | Rigorous process safety management is required to handle large quantities of potentially hazardous materials and control exothermic reactions. | acs.orgcnrsinnovation.com |

| Solvent & Waste Management | Solvent use and waste generation may be high relative to product. | Solvent recycling and waste minimization (high process mass intensity) are critical for economic and environmental viability. | acs.org |

| Equipment | Standard laboratory glassware. | Specialized reactors, heat exchangers, and separation units are required. | mdpi.com |

The industrial synthesis of phenols is dominated by the Hock process, which produces phenol and acetone (B3395972) from cumene. cnrsinnovation.com However, this process is not suitable for producing highly substituted phenols with specific functionalities. Therefore, the development of robust, selective, and scalable catalytic processes remains a key area of research for producing compounds like this compound. cnrsinnovation.commdpi.com

Chemical Reactivity and Transformation of 2 Amino 5 Bromo 3 Fluorophenol

Fundamental Reaction Pathways

The chemical behavior of 2-Amino-5-bromo-3-fluorophenol is dictated by the electronic nature of its substituents. The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the electron-withdrawing halogen atoms, coupled with the hydroxyl group, influence the ring's susceptibility to nucleophilic attack, particularly under specific conditions.

Substitution Reactions involving Amino, Bromo, and Fluoro Groups

The presence of both bromine and fluorine atoms on the aromatic ring provides opportunities for selective substitution reactions. Generally, the bromine atom is a better leaving group than fluorine in nucleophilic aromatic substitution (SNAr) reactions due to its lower electronegativity and larger atomic size. However, the fluorine atom can also act as a leaving group, allowing for further functionalization. smolecule.com

The amino group activates the aromatic ring, making it more susceptible to electrophilic substitution, while the bromine atom provides a reactive site for nucleophilic displacement or cross-coupling reactions. In nucleophilic aromatic substitution, reagents like sodium methoxide (B1231860) or potassium tert-butoxide under basic conditions can be used to substitute the halogen atoms. A novel strategy for activating less reactive halophenols for SNAr reactions involves the transient, reversible oxidation of the phenol (B47542) to its corresponding phenoxyl radical. This radical form acts as a powerful electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack on the ring. osti.gov

Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Functional Group | Relative Leaving Group Ability | Notes |

| Bromo (-Br) | Better | Lower electronegativity and larger atomic radius make it more displaceable. |

| Fluoro (-F) | Poorer | Stronger carbon-fluorine bond; can be displaced under specific conditions. smolecule.com |

Coupling Reactions leading to Biaryl Compounds

The bromo substituent on this compound is a key handle for participating in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to the synthesis of complex biaryl compounds. smolecule.com Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which utilizes boronic acids, and the Stille coupling are commonly employed for this purpose. vulcanchem.com These reactions are fundamental in medicinal chemistry and materials science for constructing larger, more elaborate molecular architectures from simpler building blocks. smolecule.com

Table 2: Common Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Boronic Acids | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Biaryl Compounds |

| Stille Coupling | Organotin Compounds | Palladium Catalyst | Biaryl Compounds |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound is a balance between the activating effect of the amino group and the deactivating, electron-withdrawing effects of the halogen atoms.

Electrophilic Aromatic Substitution: The strongly activating amino group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, the positions are already substituted, suggesting that electrophilic substitution on the ring is less common or would require forcing conditions.

Nucleophilic Aromatic Substitution (SNAr): This pathway is more synthetically relevant for this compound. The mechanism typically involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups on the ring is crucial for stabilizing the anionic intermediate, but research has shown that even electron-rich halophenols can undergo SNAr when the phenol is converted to a phenoxyl radical, which is a potent electron-withdrawing entity. osti.gov The fluorine atom, although a poorer leaving group than bromine, can be selectively displaced in SNAr reactions under certain conditions, as seen in related dihalo compounds. researchgate.net

Derivatization Strategies and Synthesis of Analogues

The functional groups of this compound serve as versatile starting points for the synthesis of a wide array of derivatives and analogues.

Synthesis of Phenol Derivatives

The hydroxyl group of the phenol can readily undergo common reactions like esterification and etherification to produce a variety of derivatives. smolecule.com These modifications can alter the compound's physical and chemical properties. Furthermore, the core structure is a precursor for more complex molecules. For instance, it can be used in the synthesis of benzoxazoles and benzoxazines, which are important heterocyclic scaffolds in medicinal chemistry. smolecule.com

Formation of Nitrogen-Containing Heterocycles

The ortho-positioning of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocyclic systems. This arrangement allows for intramolecular cyclization reactions to form stable five- or six-membered rings. A key application is the synthesis of benzoxazoles. smolecule.com This transformation typically involves a reaction with a carboxylic acid or its derivative, which first forms an amide with the amino group, followed by a cyclodehydration reaction to close the oxazole (B20620) ring. Such heterocyclic compounds are prevalent in pharmaceuticals and functional materials.

Table 3: Examples of Derivatization Reactions

| Reaction Type | Reagent(s) | Resulting Structure |

| Benzoxazole Formation | Carboxylic Acid / Acyl Chloride | Fused Benzoxazole Ring System |

| Etherification | Alkyl Halide, Base | Phenolic Ether |

| Esterification | Acyl Chloride / Carboxylic Anhydride | Phenolic Ester |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular skeleton and define the chemical environment of each atom.

The ¹H NMR spectrum of 2-Amino-5-bromo-3-fluorophenol is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region will feature two signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and will appear as doublets, split by each other and potentially showing further smaller couplings to the fluorine atom.

The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups tend to shield the aromatic protons, shifting their signals upfield, while the electron-withdrawing bromine and fluorine atoms cause a downfield shift. The precise positions of these signals can be predicted using computational methods and by comparison with similar substituted phenols. For instance, in related halogenated aminophenols, aromatic protons typically resonate in the range of δ 6.5–7.5 ppm. The protons of the -NH₂ and -OH groups are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 6.8 - 7.2 | d (doublet) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 6.6 - 7.0 | d (doublet) | J(H-H) ≈ 2-3 |

| -NH₂ | 4.5 - 5.5 | br s (broad singlet) | - |

| -OH | 8.0 - 10.0 | br s (broad singlet) | - |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the aromatic ring. The chemical shifts are highly dependent on the attached substituent.

Carbons bonded directly to electronegative atoms (O, F, Br, N) will have their signals shifted significantly. The carbon attached to the hydroxyl group (C-1) is expected to be the most downfield, typically in the range of δ 145-155 ppm. The carbon bearing the fluorine atom (C-3) will show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Similarly, the carbon bonded to bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. Computational DFT methods are often employed to predict these shifts with good accuracy. researchgate.net Studies on substituted phenols and anilines show that the substituent effects on ¹³C chemical shifts are generally additive and can be used for reliable predictions. tandfonline.commdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (¹JCF, Hz) |

|---|---|---|

| C-1 (C-OH) | 145 - 155 | - |

| C-2 (C-NH₂) | 130 - 140 | - |

| C-3 (C-F) | 150 - 160 | ~240-250 |

| C-4 (C-H) | 115 - 125 | ~20-25 (²JCF) |

| C-5 (C-Br) | 100 - 110 | - |

| C-6 (C-H) | 110 - 120 | ~3-5 (³JCF) |

Note: These are estimated values derived from principles of substituent effects and data for related compounds.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. Since ¹⁹F is a 100% abundant, spin-½ nucleus, it provides clean spectra with a wide chemical shift range, making it exceptionally useful for characterizing fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is diagnostic of the fluorine's chemical environment. In fluorinated aromatic compounds, the ¹⁹F chemical shift can be influenced by the electronic nature of other substituents on the ring. nih.govresearchgate.netacs.orgacs.orgnih.gov The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom will all modulate the final chemical shift value. This technique is particularly powerful for confirming the presence and regiochemistry of fluorine in the molecule.

While 1D NMR provides essential information, 2D NMR experiments are often necessary for unambiguous structural assignment, especially for highly substituted systems. mdpi.comkashanu.ac.irnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would show a cross-peak between the aromatic protons at C-4 and C-6, confirming their connectivity through three bonds. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals (H-4 to C-4 and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular structure. For example, the proton at C-6 would show correlations to C-1, C-2, C-4, and C-5, while the amino protons could show correlations to C-1, C-2, and C-3, thereby confirming the substituent placement around the ring. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups and providing a "fingerprint" of the molecule. The analysis of these spectra is often supported by DFT calculations, which can predict vibrational frequencies and their corresponding atomic motions. nih.govscience.govnih.gov

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its functional groups.

O-H and N-H Stretching: The O-H stretch of the phenolic group typically appears as a broad band in the IR spectrum around 3200-3500 cm⁻¹. The N-H stretching vibrations of the primary amine group give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. core.ac.uk

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands between 1400-1620 cm⁻¹ are characteristic of the benzene ring's carbon-carbon stretching vibrations.

C-F and C-Br Stretching: The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch is typically a strong band found in the 1100-1300 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 500-650 cm⁻¹. nih.gov

In-plane and Out-of-plane Bending: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands arising from various bending and deformation modes of the C-H, O-H, and N-H bonds, as well as ring deformations. scirp.org

A detailed analysis, often aided by potential energy distribution (PED) calculations from DFT, allows for the assignment of each observed band to a specific molecular vibration. nih.govslideshare.net

Table 3: Principal Vibrational Frequency Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3450 - 3550 |

| Symmetric N-H Stretch | -NH₂ | 3350 - 3450 |

| O-H Stretch | -OH | 3200 - 3500 (broad) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C=C Ring Stretch | Aromatic Ring | 1400 - 1620 |

| C-F Stretch | Ar-F | 1100 - 1300 |

| C-N Stretch | Ar-NH₂ | 1250 - 1350 |

| C-O Stretch | Ar-OH | 1180 - 1260 |

| C-Br Stretch | Ar-Br | 500 - 650 |

Note: These are typical frequency ranges for the specified functional groups in aromatic compounds.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-bromo-4-fluorophenol |

Hydrogen Bonding Characterization through IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for characterizing hydrogen bonding, both intramolecular and intermolecular. In this compound, the presence of the hydroxyl (-OH) and amino (-NH₂) groups, both capable of acting as hydrogen bond donors, and the fluorine and oxygen atoms, which can act as hydrogen bond acceptors, suggests the potential for complex hydrogen bonding networks.

Intramolecular hydrogen bonding is a possibility between the hydroxyl group and the adjacent amino group or the fluorine atom. The formation of such hydrogen bonds typically leads to a broadening and a red shift (a shift to lower wavenumbers) of the stretching vibrations of the involved groups in the IR spectrum. For instance, an intramolecular O-H···N or O-H···F bond would cause the O-H stretching band, typically observed around 3600 cm⁻¹ for a free phenol (B47542), to shift to a lower frequency. Similarly, the N-H stretching vibrations of the amino group, usually appearing as two distinct bands around 3400-3500 cm⁻¹, could also be affected.

The analysis of the IR spectrum in the fingerprint region (below 1500 cm⁻¹) can also provide evidence of hydrogen bonding through shifts in the bending vibrations of the O-H and N-H groups. Far-infrared spectroscopy can be particularly insightful, as it allows for the direct observation of the low-frequency vibrational modes associated with the stretching of the hydrogen bonds themselves. rsc.org The study of related fluorophenol derivatives has shown that while fluorine atoms are weak hydrogen bond acceptors, their influence on the molecule's electronic structure can affect the hydrogen bonding characteristics of other functional groups. beilstein-journals.orgmdpi.com

A hypothetical IR data table for this compound, based on typical values for related compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| O-H Stretch (Free) | ~3600 | Sharp band, may be absent or weak if involved in H-bonding. |

| O-H Stretch (H-bonded) | 3200 - 3500 | Broad band, indicative of intra- or intermolecular hydrogen bonding. |

| N-H Stretch (Asymmetric) | ~3450 | |

| N-H Stretch (Symmetric) | ~3350 | |

| Aromatic C-H Stretch | 3000 - 3100 | |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Multiple bands. |

| C-O Stretch | 1200 - 1260 | |

| C-F Stretch | 1100 - 1200 | |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₅BrFNO), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks separated by two mass units, which is a clear diagnostic feature in the mass spectrum.

Predicted HRMS data for various adducts of this compound are provided in the table below. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₆BrFNO⁺ | 205.96114 |

| [M+Na]⁺ | C₆H₅BrFNNaO⁺ | 227.94308 |

| [M-H]⁻ | C₆H₄BrFNO⁻ | 203.94658 |

| [M]⁺ | C₆H₅BrFNO⁺ | 204.95331 |

Fragmentation Pathway Analysis

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.uklibretexts.org For this compound, fragmentation is expected to be influenced by the different functional groups.

Potential fragmentation pathways could include:

Loss of a bromine atom: The C-Br bond is relatively weak and can cleave to form an [M-Br]⁺ ion.

Loss of carbon monoxide (CO): Phenolic compounds often exhibit the loss of a neutral CO molecule from the molecular ion.

Loss of hydrogen cyanide (HCN): The presence of the amino group can lead to the elimination of HCN.

Cleavage of the aromatic ring: More energetic conditions can lead to the fragmentation of the benzene ring itself.

The relative abundance of the fragment ions would depend on their stability. The presence of the fluorine atom and the interplay of the electron-donating amino group and electron-withdrawing halogen atoms will influence the charge distribution and the stability of the resulting fragments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of phenolic compounds like this compound, derivatization is often employed to increase their volatility and improve their chromatographic properties. nih.govnih.gov A common derivatization agent is pentafluorobenzyl bromide (PFBB), which reacts with the phenolic hydroxyl group. nih.gov

The GC column stationary phase must be carefully selected to achieve good separation from potential isomers or impurities. A non-polar or medium-polar stationary phase is typically used for the analysis of halogenated phenols. The mass spectrometer, operating in either full-scan or selected ion monitoring (SIM) mode, allows for the sensitive and selective detection of the target analyte. researchgate.netiwaponline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For this compound, reversed-phase LC would be a common approach, using a C18 or a phenyl-based stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govijssst.info

Electrospray ionization (ESI) is a common ionization source for LC-MS, and it can be operated in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity by monitoring specific fragmentation transitions.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications

Ultra-performance liquid chromatography (UPLC-MS) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional LC-MS. The principles of separation and detection are similar to LC-MS, but the instrumentation is optimized for higher pressures.

The analysis of this compound by UPLC-MS would offer significant advantages in terms of throughput and the ability to resolve it from closely related impurities. rsc.org The use of fluorinated stationary phases in UPLC has also been explored for the separation of halogenated compounds, as they can offer unique selectivity based on interactions with the fluorine atoms in the analyte. waters.comresearchgate.net The high data acquisition rates of modern mass spectrometers are well-suited to the narrow peaks produced by UPLC, ensuring accurate quantification and characterization.

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal key structural parameters. For instance, analysis of related halogenated and aminated phenol derivatives suggests that the crystal structure would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl and amino groups, as well as potential halogen bonding interactions. The resulting data would be presented in a crystallographic information file (CIF), a standard format for sharing crystal structure data.

An illustrative table of the kind of data that would be obtained from such an analysis is presented below.

| Parameter | Expected Data for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions (Å) | a = value, b = value, c = value |

| Unit Cell Angles (°) | α = 90, β = value, γ = 90 |

| Volume (ų) | Calculated volume of the unit cell |

| Z (molecules/unit cell) | Number of molecules in the unit cell |

| Density (calculated) | g/cm³ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugated π-system of the aromatic ring and the influence of its substituents.

The electronic absorption spectrum of this compound, when measured in a suitable solvent, would be expected to show characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity, which can influence the energy levels of the molecular orbitals. For phenolic compounds, transitions such as π → π* and n → π* are typically observed. The amino, bromo, and fluoro substituents would be expected to cause shifts in the absorption maxima compared to unsubstituted phenol due to their electronic effects (mesomeric and inductive).

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is shown below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | e.g., ~280-300 | To be determined experimentally | π → π |

| Ethanol | e.g., ~340-360 | To be determined experimentally | n → π |

In conjunction with experimental measurements, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting and interpreting electronic absorption spectra. researchgate.net By calculating the excited state properties of this compound, TD-DFT can help to assign the experimentally observed absorption bands to specific electronic transitions. researchgate.net

This computational approach can simulate the UV-Vis spectrum, providing theoretical values for excitation energies and oscillator strengths, which correlate with the wavelength and intensity of absorption, respectively. acs.org Such calculations are invaluable for understanding how the interplay of the different functional groups on the phenol ring dictates the electronic behavior of the molecule. acs.orgnih.gov

A representative table of predicted spectral data from a TD-DFT calculation for this compound is provided below.

| Excited State | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | To be calculated | To be calculated | To be calculated | e.g., HOMO -> LUMO |

| S2 | To be calculated | To be calculated | To be calculated | e.g., HOMO-1 -> LUMO |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

No published DFT studies on 2-Amino-5-bromo-3-fluorophenol were found. Such calculations would be essential to understand its fundamental properties.

Geometry Optimization and Molecular Structure Analysis

Detailed information on the optimized molecular geometry, including bond lengths and angles for this compound, derived from DFT calculations, is not available.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, which are critical for understanding the compound's reactivity and electronic transitions, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that have generated a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites within the molecule.

Tautomeric Stability and Energy Profiling

Research into the potential tautomers of this compound and their relative stabilities, as determined through computational energy profiling, has not been documented.

Spectroscopic Parameter Prediction

Calculated NMR Chemical Shifts

There are no published theoretical predictions of the ¹H and ¹³C NMR chemical shifts for this compound based on computational methods.

Predicted Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy is a cornerstone of molecular characterization. Theoretical predictions of Infrared (IR) and Raman spectra are typically achieved using Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These calculations solve the quantum mechanical equations of motion for the nuclei, yielding a set of vibrational modes, each with a characteristic frequency and intensity.

The resulting data allows for the assignment of specific molecular motions—such as stretching, bending, and torsional vibrations—to theoretical peaks. For this compound, key vibrational modes would include:

O-H stretch: Typically a strong, broad band in the IR spectrum.

N-H stretches: Associated with the amino group, usually appearing as distinct peaks.

C-N, C-O, C-F, and C-Br stretches: Vibrations characteristic of the substituent groups on the aromatic ring.

Aromatic C-C stretching and C-H bending: Modes indicative of the phenyl ring structure.

A theoretical analysis would produce a table of calculated frequencies, which are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.

Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Phenol (B47542)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H Stretch | 3500-3600 | High | Low |

| N-H Asymmetric Stretch | 3400-3500 | Medium | Medium |

| N-H Symmetric Stretch | 3300-3400 | Medium | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | High |

| C=C Aromatic Stretch | 1500-1600 | High | High |

| N-H Bending | 1550-1650 | Medium | Low |

| C-F Stretch | 1000-1400 | High | Low |

Note: This table is a generalized representation for a similar molecule and not specific data for this compound.

Prediction of UV-Vis Spectra

The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band.

For this compound, the UV-Vis spectrum would be characterized by π → π* transitions within the aromatic ring. The presence of the amino (-NH₂), hydroxyl (-OH), bromo (-Br), and fluoro (-F) substituents would influence the energies of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted phenol. These calculations are often performed considering the solvent effects, as these can significantly alter the spectral properties.

Table 2: Example of Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.50 | 275 | 0.15 |

| HOMO-1 → LUMO | 4.95 | 250 | 0.22 |

Note: This table is illustrative and does not represent calculated data for this compound.

Advanced Quantum Chemical Parameters

Beyond spectroscopy, computational studies can elucidate a range of electronic and thermodynamic properties that are crucial for understanding molecular reactivity and behavior.

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These parameters are critical for identifying materials with potential applications in nonlinear optics (NLO). DFT calculations can reliably predict these values. A high hyperpolarizability value, often associated with molecules possessing significant charge transfer characteristics, indicates a strong NLO response. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring of this compound suggests that it may exhibit interesting NLO properties.

Thermodynamic Properties and Formation Energies

Quantum chemical calculations can determine key thermodynamic properties such as standard enthalpy, entropy, and Gibbs free energy at different temperatures. These parameters are derived from the calculated vibrational frequencies and molecular partition functions. The heat of formation can also be calculated, providing insight into the molecule's thermodynamic stability.

Mulliken and Atomic Polarizability Tensor (APT) Charges

Understanding the charge distribution within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken and Atomic Polarizability Tensor (APT) charge analyses are methods to partition the total electron density among the constituent atoms. These calculations would reveal the partial positive or negative charges on each atom in this compound, highlighting the effects of the electronegative fluorine, bromine, and oxygen atoms, as well as the electron-donating amino group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, such as the delocalization of electron density from a lone pair or a bonding orbital into an empty anti-bonding orbital. For this compound, NBO analysis could quantify the stabilization energy arising from interactions between the lone pairs on the oxygen, nitrogen, and halogen atoms and the π* anti-bonding orbitals of the aromatic ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Modeling and Dynamics Simulations

Computational chemistry provides a powerful lens for examining the structural and dynamic properties of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations offer insights into its conformational landscape and behavior in solution, which are crucial for understanding its chemical reactivity and potential biological interactions. These computational approaches allow for the exploration of molecular geometries and energies that may be difficult to study experimentally.

Conformational Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the conformational analysis of this compound. Research on the conformational preferences of substituted benzenes and phenols suggests that the rotational barriers of substituent groups, such as the amino (-NH2) and hydroxyl (-OH) groups, are influenced by intramolecular interactions with adjacent substituents.

In principle, the conformational landscape of this compound would be determined by the rotational orientations of the amino and hydroxyl groups relative to the benzene (B151609) ring. The presence of bromine and fluorine atoms ortho and meta to these groups would introduce steric and electronic effects, such as hydrogen bonding and dipole-dipole interactions, that would influence the stability of different conformers. Quantum mechanical calculations would be necessary to determine the potential energy surface and identify the most stable conformations of the molecule.

Hypothetical Conformational Data for this compound

Without specific literature, the following table is a hypothetical representation of data that would be generated from a computational conformational analysis. The values are for illustrative purposes and are not based on experimental or calculated data for this specific molecule.

| Conformer | Dihedral Angle (°) (C2-C1-O-H) | Dihedral Angle (°) (C1-C2-N-H) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 0.00 |

| 2 | 180 | 0 | 1.25 |

| 3 | 0 | 180 | 2.50 |

| 4 | 180 | 180 | 3.75 |

Molecular Dynamics Simulations in Solution

Such simulations would involve placing a model of the molecule in a simulated box of water molecules and calculating the forces between all atoms to predict their motion. Analysis of the simulation trajectory could reveal key insights into the stability of different conformations in solution, the lifetime of intramolecular hydrogen bonds, and the radial distribution functions of water around the functional groups of the molecule.

Hypothetical Molecular Dynamics Simulation Parameters

The following table illustrates typical parameters that would be used in a molecular dynamics simulation study. These are not from a specific study on this compound.

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~5000 atoms |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Due to the absence of specific research on the computational chemistry of this compound, a detailed, data-driven analysis as requested cannot be provided at this time. The information presented here is based on general principles of computational chemistry as applied to substituted aromatic compounds.

Biological Activities and Mechanisms of Action Conceptual Framework

Interaction with Biological Systems (General Mechanisms)

Substituted aminophenols, such as 2-Amino-5-bromo-3-fluorophenol, are characterized by the presence of an amino (-NH2), a hydroxyl (-OH), a bromo (-Br), and a fluoro (-F) group attached to a benzene (B151609) ring. The specific arrangement of these functional groups dictates the compound's potential interactions with biological systems. The phenolic hydroxyl group can participate in hydrogen bonding with biological macromolecules like proteins and enzymes. Furthermore, the amino group can also form hydrogen bonds and may be a site for metabolic transformations.

Potential as Inhibitors or Modulators of Biological Targets (Conceptual)

Based on the activities of structurally related compounds, this compound can be conceptualized as a potential inhibitor or modulator of various biological targets. For instance, certain halogenated phenols have been investigated as inhibitors of protein tyrosine kinases (PTKs), enzymes that play crucial roles in cellular signaling pathways. nih.gov The inhibitory activity of these compounds is often attributed to their ability to compete with the natural substrate at the enzyme's active site.

The presence of both electron-withdrawing (halogen) and electron-donating (amino and hydroxyl) groups on the aromatic ring of this compound could allow for a range of interactions with amino acid residues within an enzyme's active site, including hydrogen bonds, and hydrophobic interactions. The specific substitution pattern will determine the precise nature and strength of these interactions. Derivatives of bromophenols have also been explored for their antioxidant and anticancer activities. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives (Conceptual)

Structure-activity relationship (SAR) studies of halogenated phenols provide a conceptual framework for understanding how modifications to the structure of this compound could impact its biological activity. The nature, number, and position of halogen substituents on the phenolic ring are critical determinants of activity.

For example, in a series of halogenated phenols studied as protein tyrosine kinase inhibitors, the type of halogen and its position influenced the inhibitory potency. nih.gov It has been observed that the number of halogen atoms can also affect activity, with some studies showing that increasing the number of halogens does not always lead to enhanced biological effects. nih.gov

The interplay between the electronic effects (as described by the Hammett sigma constant) and the lipophilicity (as described by the log Kow) of substituted phenols has been shown to be an important factor in their biological activity. nih.gov Alterations to the amino and hydroxyl groups, such as alkylation or acylation, would also be expected to significantly modify the compound's biological profile by altering its hydrogen bonding capacity, polarity, and metabolic stability.

Table 1: Conceptual Structure-Activity Relationships of Halogenated Phenols

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Varying Halogen Substituent | Altered potency and selectivity | Different halogens (F, Cl, Br, I) have varying sizes, electronegativity, and lipophilicity, which affects binding to target proteins. |

| Changing Halogen Position | Modified interaction with target | The position of the halogen influences the electronic distribution of the ring and the steric fit within a binding site. |

| Altering the Number of Halogens | Non-linear effect on activity | Increasing the number of halogens can enhance hydrophobic interactions but may also introduce steric hindrance or alter electronic properties unfavorably. |

| Modification of Amino Group | Changes in solubility and binding | Acylation or alkylation of the amino group can alter hydrogen bonding capabilities and metabolic susceptibility. |

| Modification of Hydroxyl Group | Changes in acidity and binding | Etherification or esterification of the hydroxyl group would eliminate a key hydrogen bond donor and alter the compound's pKa. |

In Silico Predictions of Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be conceptually applied to predict its binding affinity and mode of interaction with various protein receptors.

For instance, based on the known activity of other halogenated phenols as enzyme inhibitors, one could perform docking studies of this compound with the active sites of enzymes like protein tyrosine kinases. nih.gov Such studies would aim to identify potential hydrogen bond interactions involving the amino and hydroxyl groups, as well as halogen bonding or hydrophobic interactions involving the brominated and fluorinated aromatic ring. The results of these conceptual docking studies could provide insights into the compound's potential as an enzyme inhibitor and guide the design of more potent derivatives.

In silico models are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.netacs.orgsrce.hr For this compound, various computational tools could be employed to estimate its physicochemical properties and pharmacokinetic profile.

These models can predict parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. acs.org Furthermore, in silico tools can identify potential sites of metabolism on the molecule, such as oxidation of the aromatic ring or conjugation of the amino and hydroxyl groups. While these predictions are theoretical, they provide a valuable initial assessment of the "drug-likeness" of a compound and can help to prioritize candidates for further experimental investigation. wisdomlib.orgwisdomlib.org

Table 2: Predicted ADME Properties (Conceptual)

| ADME Property | Predicted Outcome (Conceptual) | Rationale |

| Absorption | Moderate to good oral absorption | The presence of both polar (amino, hydroxyl) and nonpolar (aromatic ring, halogens) features suggests a balance of properties conducive to absorption. |

| Distribution | Moderate plasma protein binding | The lipophilic nature of the halogenated aromatic ring would likely lead to some degree of binding to plasma proteins like albumin. |

| Metabolism | Susceptible to Phase I and Phase II metabolism | The amino and hydroxyl groups are potential sites for conjugation (e.g., glucuronidation, sulfation), and the aromatic ring could undergo oxidation. |

| Excretion | Likely renal and/or biliary excretion | Metabolites are typically more water-soluble and are eliminated from the body through urine or feces. |

Applications in Advanced Materials and Other Fields Conceptual Framework

Building Block in Organic Synthesis for Complex Molecules

2-Amino-5-bromo-3-fluorophenol serves as a valuable precursor in multi-step organic synthesis. The distinct reactivity of its functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures. The amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can participate in a wide range of reactions, including diazotization, acylation, and etherification. The halogen atoms, bromine and fluorine, offer sites for metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, respectively. smolecule.com

The presence of multiple, different substituents on the aromatic ring makes it a useful starting material for creating compounds with a high degree of structural diversity. For instance, the bromine atom can be readily displaced or used in coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds, while the fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable trait in medicinal chemistry. Its role as a chemical intermediate is pivotal for synthesizing more complex organic molecules that may have applications in pharmaceuticals and other specialized areas. smolecule.com

Intermediates for Specialized Chemical Applications (Conceptual)

Conceptually, this compound is an important intermediate for various specialized applications. Its structure is a substituted o-aminophenol, a class of compounds known to be useful as industrial starting materials, reducing agents, and as precursors for dyes and photographic materials. google.com

Pharmaceuticals: The compound's structure is relevant to drug development. smolecule.com Halogenated aromatic compounds are integral to many active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound could be leveraged to synthesize novel therapeutic agents where the fluorine atom enhances metabolic stability or binding affinity, and the bromo-phenol structure serves as a scaffold.

Agrochemicals: Similar brominated and fluorinated phenols are key building blocks for modern agrochemicals, including herbicides and fungicides. nbinno.com The unique combination of functional groups in this compound could theoretically be used to develop new, effective crop protection agents. nbinno.com

Colorants and Dyes: Aminophenol derivatives are widely used as precursors in the synthesis of dyes. epo.orgepo.org For example, derivatives of 2-aminophenol (B121084) are used in oxidative hair dyeing compositions to produce a range of colors. epo.org While not a direct application, this establishes a conceptual framework where this compound could be an intermediate for creating specialized dyes with unique properties conferred by the halogen substituents.

Role in the Development of Functional Materials (Conceptual)

The development of functional materials often relies on monomers that possess specific, reactive functional groups. Conceptually, this compound could serve as such a monomer or a precursor to one.

Polymer Synthesis: The amino and hydroxyl groups provide reactive sites for polymerization reactions. For instance, they can react with phosgene (B1210022) or its derivatives to form polycarbonates or with diacids to form polyesters or polyamides. The halogen atoms would be incorporated into the polymer backbone, potentially imparting properties such as flame retardancy (from bromine) and thermal stability or chemical resistance (from fluorine).

Electronic Materials: The electron-rich aromatic ring, modified with both electron-donating (amino, hydroxyl) and electron-withdrawing (halogens) groups, suggests potential for use in organic electronic materials. After further modification or polymerization, such structures could be investigated for their semiconducting, photorefractive, or electroluminescent properties. The inherent polarity and potential for hydrogen bonding could also be exploited in the design of materials with specific self-assembly characteristics.

Patents and Commercial Applications (Conceptual)

While large-scale commercial applications for this compound are not widely documented, its appearance in patent literature underscores its potential value. Patents often represent the first step towards commercialization, protecting the intellectual property surrounding a new molecule's synthesis or application.

One notable patent lists this compound as a chemical compound used in the context of preparing substituted pyrrolopyrimidine compounds for therapeutic use. google.com This points to a direct, albeit developmental, application in the pharmaceutical industry, where it serves as a key building block for complex heterocyclic molecules designed as potential treatments for diseases. google.com

Conceptually, its commercial value is tied to its role as a high-value intermediate. The synthesis of such a multi-substituted aromatic compound is complex, making it a specialized reagent for research and development in sectors like:

Pharmaceuticals: For the synthesis of novel drug candidates.

Specialty Chemicals: As a precursor to photo-active compounds, analytical reagents, or other fine chemicals.

Advanced Materials: For creating small batches of high-performance polymers or organic electronic materials for research purposes.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature dedicated specifically to 2-Amino-5-bromo-3-fluorophenol is sparse. Publicly accessible research databases and peer-reviewed journals contain minimal to no studies detailing its synthesis, characterization, or application. Its primary presence is noted in the catalogs of chemical suppliers, indicating its availability as a building block for more complex syntheses.

The research landscape for polysubstituted aminophenols, however, is rich and varied. The synthesis of such compounds often presents challenges related to regioselectivity and functional group compatibility. researchgate.net General strategies for synthesizing multisubstituted aromatic compounds often involve multi-step sequences that can be lengthy and inefficient. researchgate.net Recent advancements focus on developing more direct and efficient methods, such as dehydrogenative approaches that can install amino and hydroxyl groups in a single step, thereby circumventing traditional issues with arene functionalization. nih.govresearchgate.net

Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov This has led to a surge in the development of fluorinated pharmaceuticals. archivemarketresearch.comprecedenceresearch.comnih.gov Consequently, fluorinated intermediates are in high demand. archivemarketresearch.com

Unexplored Research Avenues and Challenges

The lack of dedicated research on this compound presents numerous opportunities for investigation. A primary and fundamental unexplored avenue is the development and optimization of a synthetic route to this compound. Challenges in its synthesis would likely revolve around controlling the regioselective introduction of the three different substituents—amino, bromo, and fluoro groups—onto the phenol (B47542) ring. Retrosynthetic analysis suggests that strategies would need to carefully consider the directing effects of the functional groups at each step. youtube.com The synthesis of polyfunctional aromatic compounds is often a significant challenge, requiring innovative synthetic strategies. researchgate.net

The potential biological activities of this compound are entirely unexplored. Given that many halogenated aminophenols and their derivatives exhibit interesting biological properties, screening this compound for various activities (e.g., antimicrobial, anticancer, anti-inflammatory) could be a fruitful line of inquiry. nih.govnih.gov

Potential for Novel Applications and Derivatives

The molecular structure of this compound suggests a range of potential applications and opportunities for the synthesis of novel derivatives.

In Medicinal Chemistry: The presence of both fluorine and bromine, along with the aminophenol core, makes this compound an attractive scaffold for medicinal chemistry. Fluorine is a well-established bioisostere for hydrogen and can enhance metabolic stability and receptor binding affinity. nih.govresearchgate.net The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of other functional groups and build molecular complexity. adpharmachem.com This could lead to the development of new classes of therapeutic agents. Aminophenol derivatives themselves are known to possess a range of biological activities, including analgesic properties. nih.gov

In Materials Science: Halogenated aromatic compounds are used in the synthesis of advanced polymers and materials. adpharmachem.com The functional groups on this compound could be used to create monomers for polymerization, leading to materials with enhanced thermal stability, flame retardancy, or specific electronic properties. The development of fluorinated compounds for materials science is a growing field. researchgate.netjst.go.jp

As a Chemical Intermediate: Perhaps the most immediate potential application is its use as a versatile intermediate in organic synthesis. The differential reactivity of its functional groups allows for sequential chemical modifications, making it a valuable building block for constructing complex target molecules. researchgate.net For example, the amino group could be acylated or diazotized, the hydroxyl group could be alkylated or esterified, and the bromine atom could be replaced via cross-coupling. This multi-functionality opens the door to a wide array of chemical transformations and the synthesis of diverse derivatives.

The table below summarizes the key functional groups and their potential for derivatization and application.

| Functional Group | Potential Reactions | Potential Applications of Derivatives |

| Amino (-NH2) | Acylation, Alkylation, Diazotization, Schiff base formation | Pharmaceuticals, Dyes, Ligands for catalysis |

| Bromo (-Br) | Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling, Grignard formation | Complex organic molecules, Agrochemicals, Materials |

| Fluoro (-F) | Nucleophilic aromatic substitution (if activated) | Altering electronic properties, Enhancing metabolic stability in drugs |

| Hydroxyl (-OH) | Etherification, Esterification, O-alkylation | Protecting groups, Prodrugs, Polymer building blocks |

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-fluorophenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of 2-amino-3-fluorophenol using brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperatures (0–25°C). Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) with boronic acid derivatives may improve regioselectivity . Key factors:

- Temperature : Lower temperatures reduce side reactions (e.g., di-bromination).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst : Pd(PPh₃)₄ improves coupling efficiency for aryl bromide intermediates.

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | 65–75 | 90–95 | Over-bromination |

| Suzuki-Miyaura Coupling | 80–85 | >98 | Catalyst cost, inert conditions |

Q. How can researchers characterize this compound and validate its structural identity?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic proton splitting due to fluorine and bromine ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 234.96).

- XRD : Resolve crystal structure for absolute configuration (critical for drug design) .

Q. What stability considerations are critical for handling this compound in aqueous/organic media?

- Methodological Answer : The compound is light-sensitive and prone to hydrolysis in acidic/basic conditions. Best practices:

- Storage : Dark vials under inert gas (N₂/Ar) at 0–6°C to prevent degradation .

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) for long-term storage; use DCM or THF.

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern influence electronic effects in downstream reactions (e.g., nucleophilic aromatic substitution)?